molecular formula C18H29N3O2S B486173 1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane CAS No. 825608-10-4

1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B486173
CAS No.: 825608-10-4
M. Wt: 351.5g/mol
InChI Key: GTYPWSBKANVTRX-UHFFFAOYSA-N
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Description

1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane (CAS 825608-10-4) is a chemical compound with the molecular formula C18H29N3O2S and a molecular weight of 351.51 g/mol . This complex structure incorporates both an azepane (a seven-membered nitrogen-containing ring) and a piperazine ring, which is further substituted with a 2,6-dimethylphenyl group . These structural motifs are of significant interest in medicinal chemistry. Azepane-based scaffolds are recognized for their relevance in drug discovery, appearing in compounds with a wide range of pharmacological activities . Similarly, piperazine is a well-known pharmacophore present in various bioactive molecules . The integration of these features into a single molecule via a sulfonyl linker suggests potential as a valuable intermediate for the synthesis and exploration of novel biologically active compounds. Patents indicate that structurally related diazaspiro compounds containing similar arylpiperazine and sulfonyl groups are investigated for their potential effects on biological targets . Researchers may find this chemical useful as a building block in developing new ligands or probes for neurological targets or as a core structure in the synthesis of compound libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-16-8-7-9-17(2)18(16)19-12-14-21(15-13-19)24(22,23)20-10-5-3-4-6-11-20/h7-9H,3-6,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYPWSBKANVTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Pharmacological Applications

1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane has been investigated for its potential in several therapeutic areas:

  • Antidepressant Activity : Compounds similar to this one have shown promise as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that modifications in piperazine derivatives can lead to enhanced antidepressant effects .
  • Antipsychotic Effects : The structural features of this compound may allow it to interact with dopamine receptors, suggesting potential use in treating schizophrenia and other psychotic disorders. Studies on related compounds have demonstrated efficacy in reducing psychotic symptoms .
  • Anti-inflammatory Properties : The sulfonyl group may contribute to anti-inflammatory effects, making this compound a candidate for treating conditions characterized by chronic inflammation. Research has highlighted the role of piperazine derivatives in reducing inflammatory markers .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms of action:

  • Study on Antidepressant Properties : A study published in PubMed examined the effects of piperazine derivatives on serotonin reuptake inhibition, showing that modifications can significantly enhance their antidepressant properties. The findings suggest that this compound may exhibit similar effects due to its structural similarities .
  • Antipsychotic Activity Investigation : Another research effort focused on the binding affinity of piperazine-containing compounds to dopamine receptors. The results indicated that certain modifications could improve receptor binding and efficacy in reducing psychotic symptoms, which could be applicable to this compound .
  • Inflammation Reduction Study : A recent study evaluated the anti-inflammatory effects of piperazine derivatives in animal models. The results demonstrated a significant decrease in pro-inflammatory cytokines following treatment with these compounds, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantPiperazine DerivativesIncreased serotonin levels
AntipsychoticSimilar Piperazine CompoundsReduced psychotic symptoms
Anti-inflammatoryPiperazine-based CompoundsDecreased inflammatory cytokines

Mechanism of Action

The mechanism of action of 1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane is not well-documented. compounds with similar structures often interact with specific molecular targets, such as receptors or enzymes, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane is unique due to its specific combination of a piperazine ring, a 2,6-dimethylphenyl group, and a sulfonyl azepane moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane is a compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a sulfonyl group and an azepane ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

This compound is primarily studied for its activity as an acetylcholinesterase inhibitor . Piperazine derivatives have shown varying degrees of inhibition against human acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases such as Alzheimer's.

Key Findings:

  • Inhibition of Acetylcholinesterase : Research indicates that piperazine derivatives can bind at both the peripheral anionic site and the catalytic site of acetylcholinesterase, leading to enhanced cholinergic transmission .
  • Neuroprotective Effects : Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and neurotoxicity .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Acetylcholinesterase Inhibition Effective in inhibiting acetylcholinesterase, potentially beneficial for treating Alzheimer’s disease.
Neuroprotection Exhibits protective effects against oxidative stress in neuronal cells.
Antibacterial Activity Some piperazine derivatives demonstrate antibacterial properties, though specific data on this compound is limited .

Case Studies

Several studies have explored the biological effects of piperazine derivatives:

  • Neuroprotective Study : A study demonstrated that piperazine derivatives could rescue SHSY-5Y neuronal cells from hydrogen peroxide-induced toxicity through their antioxidant properties .
  • Inhibition Studies : Virtual screening and molecular docking studies confirmed that certain piperazine derivatives bind effectively to acetylcholinesterase, suggesting their potential as therapeutic agents in neurodegenerative diseases .
  • Antibacterial Evaluation : A series of new piperazine-containing compounds were synthesized and evaluated for their antibacterial activity. While not directly related to this compound, these findings support the broader pharmacological potential of piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-((4-(2,6-dimethylphenyl)piperazin-1-yl)sulfonyl)azepane, and how can purity be ensured?

  • Methodology : Synthesis typically involves coupling a sulfonyl chloride derivative (e.g., azepane sulfonyl chloride) with a substituted piperazine (e.g., 4-(2,6-dimethylphenyl)piperazine) under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Purity validation : HPLC (>95% purity threshold) and ESI-HRMS for molecular confirmation .
    • Data example : For structurally similar compounds, HPLC purity values range from 95.9% to 98.3% with retention times between 5–7 minutes under reverse-phase conditions .

Q. How should researchers interpret 1^1H/13^{13}C NMR data for structural confirmation of this compound?

  • Key spectral features :

  • Piperazine protons : δ 2.8–3.5 ppm (multiplet, N-CH2_2- groups).
  • 2,6-Dimethylphenyl group : δ 2.2–2.4 ppm (singlet, aromatic methyl groups) and δ 6.8–7.2 ppm (aromatic protons).
  • Sulfonyl group : Adjacent protons (e.g., azepane’s CH2_2-SO2_2) show deshielding at δ 3.6–3.9 ppm.
    • Validation : Compare experimental shifts with literature analogs (e.g., δ 8.96 ppm for pyridinyl protons in related sulfonamides) .

Q. What stability considerations are critical for storing this compound?

  • Storage : Under inert atmosphere (argon) at –20°C in desiccated conditions.
  • Degradation risks : Hydrolysis of the sulfonamide bond in humid environments; monitor via periodic HPLC re-analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Approach :

  • Analog synthesis : Modify the azepane ring (e.g., introduce heteroatoms) or substitute the 2,6-dimethylphenyl group with halogenated/electron-withdrawing groups.
  • Biological testing : Evaluate against targets like α-glucosidase (anti-diabetes models) or bacterial enzymes (antichlamydial assays) .
    • Data-driven SAR : For example, replacing 4-methoxyphenyl with 4-bromophenyl in chalcone-sulfonyl hybrids increased α-glucosidase inhibition by 40% .

Q. What computational strategies are suitable for predicting target binding modes?

  • Methods :

  • Molecular docking : Use AutoDock Vina with crystal structures of receptors (e.g., dopamine D3 or bacterial efflux pumps).
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns).
    • Case study : Piperazine-sulfonamides show high affinity for hydrophobic pockets in bacterial cylindrical proteases, validated by ΔG values < –8 kcal/mol .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, co-solvents).
  • Mitigation :

  • Standardize protocols (e.g., fixed DMSO concentration ≤1%).
  • Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition) .

Q. What analytical techniques are recommended for studying metabolic stability?

  • In vitro models : Liver microsomes (human/rat) with LC-MS/MS quantification.
  • Key parameters :

  • Half-life (t1/2_{1/2}) : >30 minutes suggests favorable metabolic stability.
  • Major metabolites : Identify via fragmentation patterns (e.g., demethylation or sulfonamide cleavage) .

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